4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylpropyl)aniline
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Overview
Description
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylpropyl)aniline is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a nitro group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylpropyl)aniline typically involves multiple steps, starting with the preparation of the furan and oxadiazole rings. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The nitro group can be introduced via nitration reactions, and the aniline derivative can be synthesized through amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave irradiation to accelerate reaction times and the use of palladium-catalyzed cross-coupling reactions to form the desired bonds efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylpropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent and other therapeutic uses.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylpropyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The furan and oxadiazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Furan Derivatives: Compounds with furan rings are known for their reactivity and biological properties.
Nitroaniline Derivatives:
Uniqueness
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylpropyl)aniline is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylpropyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-16(14-7-4-3-5-8-14)22-17-11-10-15(13-18(17)25(26)27)21-23-20(24-29-21)19-9-6-12-28-19/h3-13,16,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBWOSGPOLIBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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